Ceftioxide
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Overview
Description
It is a semisynthetic compound that is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms . It is used in the treatment of various bacterial infections, including lower respiratory tract infections, urinary tract infections, and gonorrhea .
Preparation Methods
Ceftioxide is synthesized through a series of chemical reactions involving the incorporation of an aminothiazolyl group into the cephalosporin nucleus. The synthetic route typically involves the reaction of 7-aminocephalosporanic acid with various reagents to introduce the desired functional groups. Industrial production methods often utilize large-scale fermentation processes followed by chemical modification to produce the final compound .
Chemical Reactions Analysis
Ceftioxide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Ceftioxide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of beta-lactamase resistance and antibiotic activity.
Biology: Employed in research on bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Medicine: Investigated for its efficacy in treating various bacterial infections and its safety profile in different patient populations.
Industry: Utilized in the development of new antibiotics and in the study of large-scale production methods for cephalosporins .
Mechanism of Action
Ceftioxide exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis and death of the bacteria . The molecular targets of this compound are the PBPs, and the pathways involved include the inhibition of peptidoglycan cross-linking, which is essential for bacterial cell wall integrity .
Comparison with Similar Compounds
Ceftioxide is similar to other third-generation cephalosporins such as ceftriaxone, cefotaxime, and cefuroxime. it has unique properties that distinguish it from these compounds:
Ceftriaxone: Has a longer half-life and better penetration into the meninges compared to this compound.
Cefotaxime: Similar in spectrum but differs in its metabolic stability and resistance to beta-lactamase hydrolysis.
Cefuroxime: Has a different spectrum of activity and is used for different types of infections. These similarities and differences highlight the unique properties of this compound, making it a valuable antibiotic in specific clinical scenarios .
Properties
CAS No. |
69132-42-9 |
---|---|
Molecular Formula |
C16H17N5O8S2 |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
(5S,6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N5O8S2/c1-6(22)29-3-7-5-31(27)14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-28-2)8-4-30-16(17)18-8/h4,10,14H,3,5H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9-/t10-,14-,31+/m1/s1 |
InChI Key |
MMQXRUYUBYWTDP-KEIGCJKLSA-N |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)[S@@](=O)C1)C(=O)O |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)S(=O)C1)C(=O)O |
Origin of Product |
United States |
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